2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride
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Overview
Description
2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific fluorinating agents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluoropyridine: Another fluorinated compound with similar applications in chemistry and biology.
5-fluoro-2-aminopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Fluorinated amino acids: Such as 5-fluoro-2-aminopyridine, used in biochemical research.
Uniqueness
2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
2763749-27-3 |
---|---|
Molecular Formula |
C6H12ClF2NO2 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.